Isopropyl 4-methylbenzenesulfonate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

2307-69-9 |

|---|---|

Fórmula molecular |

C10H14O3S |

Peso molecular |

214.28 g/mol |

Nombre IUPAC |

(4-methylphenyl) propane-2-sulfonate |

InChI |

InChI=1S/C10H14O3S/c1-8(2)14(11,12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3 |

Clave InChI |

MUTOLSSCMLECRU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C |

SMILES canónico |

CC1=CC=C(C=C1)OS(=O)(=O)C(C)C |

Otros números CAS |

2307-69-9 |

Pictogramas |

Irritant |

Sinónimos |

2-Propyl tosylate; 4-Methylbenzenesulfonic Acid 1-Methylethyl Ester; Isopropyl p-Methylbenzenesulfonate; Isopropyl p-Toluenesulfonate; Toluene-4-sulfonic Acid; Isopropyl Ester; |

Origen del producto |

United States |

Foundational & Exploratory

Isopropyl 4-methylbenzenesulfonate CAS 2307-69-9 properties

An In-Depth Technical Guide to Isopropyl 4-methylbenzenesulfonate (CAS 2307-69-9)

Introduction

Isopropyl 4-methylbenzenesulfonate, commonly known as isopropyl tosylate, is a sulfonic acid ester with the CAS number 2307-69-9.[1][2][3] It is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the isopropyl group into various molecules.[4] Its utility stems from the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions.[1] For professionals in drug development and pharmaceutical sciences, isopropyl tosylate is of particular interest not only as a synthetic intermediate but also as a potential genotoxic impurity (PGI). Its classification as a sulfonate ester places it in a cohort of compounds that require careful monitoring and control in active pharmaceutical ingredients (APIs).[5] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the critical considerations regarding its genotoxicity and analytical detection.

Physicochemical Properties

Isopropyl 4-methylbenzenesulfonate is typically a colorless to pale yellow oil or semi-solid at room temperature.[1][6] It is characterized by a molecular formula of C10H14O3S and a molecular weight of approximately 214.28 g/mol .[7][8][9] The compound is soluble in common organic solvents like dichloromethane and ether but has limited solubility in water.[1]

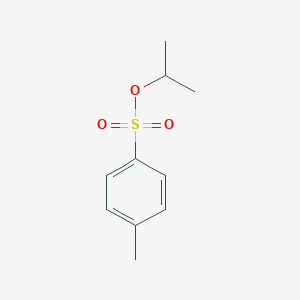

Chemical Structure

The molecular structure consists of an isopropyl group linked to the sulfur atom of a tosylate (4-methylbenzenesulfonate) group.

Caption: Chemical structure of Isopropyl 4-methylbenzenesulfonate.

Data Summary Table

The following table summarizes the key quantitative properties of Isopropyl 4-methylbenzenesulfonate.

| Property | Value | Reference(s) |

| CAS Number | 2307-69-9 | [1][2][7] |

| Molecular Formula | C10H14O3S | [2][7][8][9] |

| Molecular Weight | 214.28 g/mol | [2][6][7][8] |

| IUPAC Name | propan-2-yl 4-methylbenzenesulfonate | [8] |

| Physical Form | Semi-Solid / Oil / Colorless Liquid | [1][6] |

| Melting Point | ~20 °C | [6][10] |

| Boiling Point | 107-109 °C @ 0.4 Torr | [6] |

| Density | ~1.142 g/mL at 25 °C | [6][10] |

| Flash Point | >110 °C | [10] |

| SMILES | CC(C)OS(=O)(=O)c1ccc(C)cc1 | [7] |

| InChI Key | SDQCGKJCBWXRMK-UHFFFAOYSA-N | [11] |

Synthesis and Reaction Mechanisms

The most common method for synthesizing isopropyl tosylate is through the esterification of p-toluenesulfonyl chloride (TsCl) with isopropanol. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices:

-

Base (Pyridine): Pyridine acts as a nucleophilic catalyst and an acid scavenger. It first reacts with the highly electrophilic TsCl to form a tosylpyridinium salt, which is even more reactive towards the alcohol. It then neutralizes the HCl generated, driving the reaction to completion according to Le Châtelier's principle.

-

Solvent (Dichloromethane): A non-protic solvent like DCM is chosen to dissolve the reactants without participating in the reaction.

-

Temperature (0 °C to RT): The initial stage of the reaction is often cooled to control the exothermic reaction between TsCl and pyridine. Allowing the reaction to proceed to room temperature ensures it reaches completion.

Caption: General workflow for the synthesis of Isopropyl 4-methylbenzenesulfonate.

Representative Synthesis Protocol

This protocol is a self-validating system where each step is designed to remove specific impurities, leading to a pure final product.

-

Reaction Setup: To a solution of isopropanol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM), add p-toluenesulfonyl chloride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.[6]

Applications in Drug Development and Organic Synthesis

The primary application of isopropyl tosylate is as an isopropylating agent .[4] The tosylate moiety is an exceptional leaving group, making the ester highly susceptible to nucleophilic attack at the isopropyl carbon. This reactivity is harnessed in the synthesis of a wide range of molecules, including APIs.

-

O-Alkylation: Formation of isopropyl ethers from alcohols.

-

N-Alkylation: Synthesis of secondary or tertiary amines from primary or secondary amines.

-

C-Alkylation: Creation of new carbon-carbon bonds with soft carbon nucleophiles like enolates.

It has been identified as an intermediate in the synthesis of the anticancer drug sorafenib.[1] It is also used in proteomics research.[2]

Genotoxicity: A Critical Concern

For drug development professionals, the most significant property of isopropyl tosylate is its potential genotoxicity. As a sulfonic acid ester, it is classified as an alkylating agent.[6] Such compounds can react with nucleophilic centers in biological macromolecules, including DNA.

Mechanism of Genotoxicity: The genotoxic potential arises from the ability of the molecule to transfer its isopropyl group to the DNA bases.[1] This alkylation can occur at several sites, with the N7 and O6 positions of guanine being particularly susceptible. Alkylation at the O6 position is highly mutagenic as it can lead to mispairing during DNA replication (O6-alkylguanine pairing with thymine instead of cytosine), resulting in G:C to A:T transition mutations.

Caption: Mechanism of DNA alkylation by Isopropyl 4-methylbenzenesulfonate.

Due to this risk, regulatory agencies require that the levels of such potentially genotoxic impurities in APIs be strictly controlled to a Threshold of Toxicological Concern (TTC). This necessitates the development of highly sensitive analytical methods to detect and quantify trace amounts of isopropyl tosylate.

Analytical Methodologies

The detection of isopropyl tosylate at trace levels, as required for PGI control, typically employs chromatographic techniques coupled with mass spectrometry.[1] Gas chromatography (GC) is often preferred due to the compound's volatility.

Representative GC-MS Protocol

-

Standard Preparation: Prepare a stock solution of isopropyl tosylate in a suitable solvent (e.g., dichloromethane or acetonitrile). Perform serial dilutions to create calibration standards at concentrations relevant to the required detection limit (e.g., 1-10 ppm relative to the API).

-

Sample Preparation: Dissolve a precisely weighed amount of the API sample in the chosen solvent to a known concentration (e.g., 10 mg/mL).

-

GC-MS Instrumentation:

-

Column: Use a low-bleed, mid-polarity column (e.g., DB-5ms or equivalent).

-

Injection: Use a splitless injection mode to maximize sensitivity.

-

Oven Program: Develop a temperature gradient that effectively separates isopropyl tosylate from the solvent front and other matrix components. (e.g., start at 50°C, hold for 1 min, ramp to 250°C at 20°C/min, hold for 5 min).

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions of isopropyl tosylate (e.g., m/z 214, 172, 155, 91).

-

-

Quantification: Construct a calibration curve from the standard solutions and determine the concentration of isopropyl tosylate in the sample by comparing its peak area to the curve.

Safety and Handling

Isopropyl 4-methylbenzenesulfonate is an irritant.[6][10] It is known to cause skin and eye irritation, and may cause respiratory irritation.[4][8]

-

Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][8]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Storage: Store in a cool, dry, dark place under an inert atmosphere, typically at refrigerator temperatures (2-8°C).[4][6]

Conclusion

Isopropyl 4-methylbenzenesulfonate is a valuable synthetic tool whose utility is tempered by its potential genotoxicity. For researchers in organic synthesis, it remains an effective reagent for isopropylation. For professionals in the pharmaceutical industry, it represents a critical process impurity that must be understood and rigorously controlled. A thorough knowledge of its properties, synthesis, reactivity, and analytical detection is therefore essential for ensuring the safety and quality of drug products.

References

- Ambeed. (n.d.). 2307-69-9 | Isopropyl 4-methylbenzenesulfonate.

- Synthonix. (n.d.). Isopropyl 4-methylbenzenesulfonate - [P53103].

- CymitQuimica. (n.d.). CAS 2307-69-9: Isopropyl tosylate.

- Sigma-Aldrich. (n.d.). Isopropyl 4-methylbenzenesulfonate | 2307-69-9.

- National Center for Biotechnology Information. (n.d.). Isopropyl tosylate. PubChem Compound Database.

- Matrix Scientific. (n.d.). 2307-69-9 Cas No. | Isopropyl 4-methylbenzenesulfonate.

- Santa Cruz Biotechnology. (n.d.). Isopropyl p-toluenesulfonate | CAS 2307-69-9.

- ChemicalBook. (2023). ISOPROPYL P-TOLUENESULFONATE | 2307-69-9.

- Benchchem. (n.d.). Isopropyl 4-methylbenzenesulfonate|CAS 2307-69-9.

- TLC Pharmaceutical Standards. (n.d.). Isopropyl 4-methylbenzenesulfonate.

- SVAK Life Sciences. (n.d.). Isopropyl 4 - Methylbenzenesulfonate | CAS No: 2307-69-9.

- Apollo Scientific. (n.d.). Isopropyl toluene-4-sulphonate.

- BLD Pharm. (n.d.). 2307-69-9|Isopropyl 4-methylbenzenesulfonate.

- ECHEMI. (n.d.). Isopropyl tosylate SDS, 2307-69-9 Safety Data Sheets.

- A2B Chem. (n.d.). 2307-69-9 | MFCD00968877 | Isopropyl 4-methylbenzenesulfonate.

- Pharmaffiliates. (n.d.). CAS No : 6214-18-2 | Product Name : Isopropyl Benzenesulfonate.

- ChemicalBook. (n.d.). 2307-69-9(isopropyl p-toluenesulfonate).

- ResearchGate. (2021). Evaluation of the in vivo mutagenicity of isopropyl methanesulfonate in acute and 28-day studies.

- MedChemExpress. (n.d.). Isopropyl benzenesulfonate (Isopropyl besylate) | Genotoxic Impurity.

- National Center for Biotechnology Information. (n.d.). Isopropyl methanesulfonate. PubChem Compound Database.

Sources

- 1. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]

- 2. Isopropyl p-toluenesulfonate | CAS 2307-69-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. :: Isopropyl 4 - Methylbenzenesulfonate | CAS No: 2307-69-9 | SVAK Life Sciences:: [svaklifesciences.com]

- 4. Isopropyl 4-methylbenzenesulfonate|CAS 2307-69-9 [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ISOPROPYL P-TOLUENESULFONATE | 2307-69-9 [chemicalbook.com]

- 7. Synthonix, Inc > 2307-69-9 | Isopropyl 4-methylbenzenesulfonate [synthonix.com]

- 8. Isopropyl tosylate | C10H14O3S | CID 598985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 10. 2307-69-9 Cas No. | Isopropyl 4-methylbenzenesulfonate | Matrix Scientific [matrixscientific.com]

- 11. 2307-69-9 | Isopropyl 4-methylbenzenesulfonate | Aryls | Ambeed.com [ambeed.com]

- 12. echemi.com [echemi.com]

Isopropyl Tosylate and Isopropyl Benzenesulfonate: A Comparative Analysis for Advanced Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Leaving Groups – A Nuanced View of Sulfonate Esters

In the landscape of modern organic synthesis, sulfonate esters are indispensable tools. They serve as robust intermediates, primarily by transforming poorly reactive hydroxyl groups into excellent leaving groups, thereby paving the way for a multitude of nucleophilic substitution and elimination reactions.[1][2] Among the most frequently utilized are the aromatic sulfonate esters, with isopropyl tosylate and isopropyl benzenesulfonate representing two archetypal reagents.

While often treated as interchangeable in introductory texts, a deeper analysis reveals subtle yet significant distinctions rooted in their molecular architecture. For the discerning researcher or drug development professional, understanding these differences is paramount. The choice between a tosylate and a benzenesulfonate can influence not only reaction kinetics and yields but also downstream considerations such as purification, cost, and the potential for genotoxic impurity formation in active pharmaceutical ingredients (APIs).[3][4]

This guide provides a comprehensive, field-proven examination of these two critical reagents. We will move beyond simple definitions to explore the causality behind their synthesis, compare their physical and reactive properties, and provide detailed protocols that form a self-validating framework for their application.

Part 1: The Core Structural Distinction and Its Physical Manifestations

The fundamental difference between isopropyl tosylate and isopropyl benzenesulfonate lies in a single methyl group. Isopropyl tosylate is the isopropyl ester of p-toluenesulfonic acid, possessing a methyl group at the para position of the benzene ring.[5] Isopropyl benzenesulfonate is the corresponding ester of benzenesulfonic acid and lacks this substitution.[6]

This seemingly minor structural alteration has tangible consequences on the physical properties of the molecules.

Figure 1: Core structures of Isopropyl Benzenesulfonate and Isopropyl Tosylate.

The addition of a C'H₃' group to the tosylate structure directly impacts its molecular weight and can influence its crystalline nature and solubility profile.

Table 1: Comparison of Physical and Chemical Properties

| Property | Isopropyl Benzenesulfonate | Isopropyl Tosylate | Rationale for Difference |

| CAS Number | 6214-18-2[6][7][8] | 2307-69-9[5][9][10] | Unique chemical identity. |

| Molecular Formula | C₉H₁₂O₃S[6][8][11] | C₁₀H₁₄O₃S[5][10] | Addition of one CH₂ unit. |

| Molecular Weight | 200.25 g/mol [8][11][12] | 214.28 g/mol [9][10][13] | The mass of the additional methyl group. |

| Physical Form | Colorless to pale yellow liquid.[6] | Colorless to pale yellow liquid/low melting solid.[5] | The para-methyl group can improve crystal lattice packing, resulting in a higher melting point. |

| Melting Point | Not widely reported (liquid at RT). | 18-20 °C[9][13] | Increased molecular symmetry and van der Waals forces from the methyl group. |

| Boiling Point | Not widely reported. | 153-154 °C @ 7 Torr[9] | Higher molecular weight leads to stronger intermolecular forces and a higher boiling point. |

| Solubility | Soluble in organic solvents like chloroform and ethyl acetate.[6][12] | Soluble in organic solvents like dichloromethane and ether.[5] | Both are generally soluble in common organic solvents due to their ester nature. |

Part 2: Synthesis – A Tale of Two Chlorides

The synthesis of both esters follows the same fundamental pathway: the esterification of isopropanol with the corresponding sulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[14]

Figure 2: General workflow for the synthesis of isopropyl sulfonate esters.

Experimental Protocol 1: Synthesis of Isopropyl Tosylate (IPTS)

This protocol is adapted from established laboratory procedures for the tosylation of alcohols.[14]

-

Objective: To convert isopropanol to isopropyl tosylate using p-toluenesulfonyl chloride (TsCl).

-

Causality: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl. Pyridine is chosen as a base because it is an effective HCl scavenger and can also act as a nucleophilic catalyst. Dichloromethane (DCM) is an excellent inert solvent for this reaction. The low temperature (0 °C) is critical to minimize side reactions, such as the formation of unwanted byproducts.

-

Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add isopropanol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, 10 volumes).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Slowly add pyridine (1.5 eq.) to the cooled solution while stirring.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. The TsCl is a stable, crystalline solid, making it easy to handle and weigh accurately.

-

Reaction: Stir the mixture at 0 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup & Quenching: Once the reaction is complete, carefully dilute the mixture with cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash successively with 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), water, and finally, a saturated brine solution.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude isopropyl tosylate.

-

Purification: The product can be further purified by column chromatography on silica gel if necessary.

-

Experimental Protocol 2: Synthesis of Isopropyl Benzenesulfonate (IPBS)

This protocol is based on the same chemical principles, adapting procedures described in patent literature.[15]

-

Objective: To convert isopropanol to isopropyl benzenesulfonate using benzenesulfonyl chloride (BsCl).

-

Causality: The mechanism is identical to tosylate synthesis. However, benzenesulfonyl chloride is a liquid at room temperature, which can present different handling considerations compared to solid TsCl. The choice of base and solvent remains guided by the same principles of reactivity and solubility.

-

Methodology:

-

Preparation: Set up the reaction apparatus as described in Protocol 1. Add isopropanol (1.0 eq.) and dissolve in an anhydrous organic solvent such as toluene or DCM (10 volumes).

-

Base & Cooling: Cool the solution to 10-20 °C and add the sodium alkoxide of isopropyl alcohol, prepared by reacting isopropyl alcohol with sodium metal.[15] Alternatively, a tertiary amine base like triethylamine (1.5 eq.) can be used.

-

Reagent Addition: Add benzenesulfonyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel, maintaining the temperature between 10 °C and 30 °C.[15]

-

Reaction: Stir the mixture vigorously for 12-18 hours at room temperature. Monitor the reaction progress by TLC.

-

Workup & Quenching: Upon completion, quench the reaction by adding a significant volume of water.[15]

-

Extraction: Separate the organic layer. Wash the organic phase with water until the washings are neutral to pH paper.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the isopropyl benzenesulfonate product.

-

Part 3: Reactivity, Mechanism, and Application Insights

The utility of both isopropyl tosylate and benzenesulfonate stems from the superb leaving group ability of the corresponding sulfonate anions (p-toluenesulfonate and benzenesulfonate).[16][17]

The Foundation of Reactivity: Resonance Stabilization

A good leaving group must be stable on its own. Sulfonate anions achieve exceptional stability because the negative charge on the oxygen atom is extensively delocalized across the entire sulfonyl group through resonance. This delocalization dissipates the charge, rendering the anion very weakly basic and thus unlikely to re-engage in a reverse reaction.[16][18]

Figure 3: Resonance delocalization in an arylsulfonate anion (Ar = Phenyl or Tolyl).

Comparative Reactivity: The Subtle Effect of the Methyl Group

The primary electronic difference between the tosylate and benzenesulfonate anions is the presence of the electron-donating methyl group on the tosylate's aromatic ring. Through a combination of the inductive effect (+I) and hyperconjugation, this methyl group slightly increases the electron density on the benzene ring.[19]

-

Theoretical Impact: In theory, this electron-donating effect could slightly destabilize the resulting tosylate anion by pushing electron density toward the already negatively charged sulfonate group. A less stable conjugate base corresponds to a stronger acid, and by extension, a slightly better leaving group. Conversely, some might argue the increased electron density on the ring makes the anion more basic and thus a marginally worse leaving group. The literature reflects this ambiguity, with some sources suggesting tosylates are better leaving groups and others claiming the opposite.[19] A study on the hydrolysis of substituted methyl benzenesulfonates indicated that para-substituents have a relatively small effect on the overall reaction rate.[20]

-

The Scientist's Verdict: For virtually all synthetic applications, isopropyl tosylate and isopropyl benzenesulfonate are considered to have identical leaving group ability. [1] The decision of which to use is rarely based on a perceived difference in reactivity. Instead, the choice is dictated by practical factors:

-

Cost and Availability: Both reagents are commercially available, but regional pricing and supplier stock can vary.

-

Physical Form: p-Toluenesulfonyl chloride is a convenient, high-melting solid, whereas benzenesulfonyl chloride is a liquid. Many chemists prefer the ease of handling a solid reagent.

-

Historical Precedent: Often, a specific reagent is used simply because it was used in the original literature procedure being followed.

-

Applications and Considerations in Drug Development

Both molecules are potent alkylating agents and find use in the synthesis of complex pharmaceutical intermediates.[5][21][22]

-

Genotoxic Impurities (GTIs): A critical concern in the pharmaceutical industry is the potential for sulfonate esters to act as genotoxic impurities.[4][13] As powerful alkylating agents, they can react with the nucleophilic sites on DNA, leading to mutations. Therefore, if either isopropyl tosylate or isopropyl benzenesulfonate is used in a synthesis pathway for an API, rigorous analytical testing must be performed to ensure their levels in the final drug product are below the stringent regulatory thresholds (typically defined by the Threshold of Toxicological Concern, or TTC).[3]

-

Role of the Parent Acids in Salt Formation: Beyond their esters, the parent sulfonic acids (p-toluenesulfonic acid and benzenesulfonic acid) are widely used to form stable, crystalline salts of basic drug molecules. This enhances the drug's solubility, stability, and bioavailability. Famous examples include Amlodipine Besylate (using benzenesulfonic acid) and Bepotastine Besylate.[23]

Summary: A Practitioner's At-a-Glance Comparison

| Feature | Isopropyl Benzenesulfonate | Isopropyl Tosylate | Key Takeaway for Researchers |

| Structure | Unsubstituted phenyl ring. | para-Methyl substituted phenyl ring. | The methyl group is the only structural difference. |

| Synthesis Precursor | Benzenesulfonyl Chloride (Liquid). | p-Toluenesulfonyl Chloride (Solid). | TsCl is often preferred for its ease of handling as a solid. |

| Leaving Group Ability | Excellent. | Excellent. | Considered functionally identical in synthetic practice.[1] |

| Primary Use | Alkylating agent for converting alcohols to a good leaving group. | Alkylating agent for converting alcohols to a good leaving group. | Interchangeable for introducing an isopropyl group via substitution. |

| Drug Dev. Concern | Potential Genotoxic Impurity (GTI).[3] | Potential Genotoxic Impurity (GTI).[4][13] | Both require strict control and monitoring in API synthesis. |

References

-

CAS Common Chemistry. Isopropyl tosylate. [Link]

-

Aglutinate. Isopropyl benzenesulfonate. [Link]

- Google Patents.

-

PubChem. Isopropyl benzenesulfonate | C9H12O3S | CID 12441430. [Link]

-

Chemistry Stack Exchange. Why tosyl group is better leaving group than benzenesulphonyl group?. [Link]

-

PubChem. Isopropyl tosylate | C10H14O3S | CID 598985. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

-

askIITians. Why is the tosylate anion a good leaving group?. [Link]

-

PrepChem.com. Synthesis of tosylate. [Link]

-

Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. [Link]

-

Wikipedia. Phenol. [Link]

-

Chemistry LibreTexts. 9.13: Tosylate—Another Good Leaving Group. [Link]

- Google Patents.

-

Pharmaffiliates. Isopropyl p-Tosylate | CAS 2307-69-9. [Link]

-

Canadian Science Publishing. THE HYDROLYSIS OF SUBSTITUTED METHYL BENZENESULFONATES IN WATER. [Link]

-

Oreate AI Blog. Understanding Tosylate: A Key Player in Organic Chemistry. [Link]

-

Hainan Sincere Industries. What is benzene sulphonic acid used for drug synthesis?. [Link]

- Google Patents. US2776324A - Hydrolysis of isopropyl esters with acid.

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. [Link]

-

Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

-

Chemical-Suppliers.com. Isopropyl p-Tosylate | CAS 2307-69-9. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Understanding Tosylate: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 3. caymanchem.com [caymanchem.com]

- 4. oatext.com [oatext.com]

- 5. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]

- 6. CAS 6214-18-2: Isopropyl benzenesulfonate | CymitQuimica [cymitquimica.com]

- 7. Isopropyl benzenesulfonate | 6214-18-2 [sigmaaldrich.com]

- 8. Isopropyl benzenesulfonate | C9H12O3S | CID 12441430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Isopropyl tosylate | C10H14O3S | CID 598985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isopropyl Benzenesulfonate | LGC Standards [lgcstandards.com]

- 12. Isopropyl Benzenesulfonate | 6214-18-2 [chemicalbook.com]

- 13. ISOPROPYL P-TOLUENESULFONATE | 2307-69-9 [chemicalbook.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. US2728788A - Process for preparing aromatic sulfonic esters of branched chain aliphatic alcohols - Google Patents [patents.google.com]

- 16. Why is the tosylate anion a good leaving group? - askIITians [askiitians.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Isopropyl benzenesulfonate | aglutinate [aglutinate.org]

- 22. Isopropyl p-toluenesulfonate 97 2307-69-9 [sigmaaldrich.com]

- 23. hnsincere.com [hnsincere.com]

Isopropyl 4-methylbenzenesulfonate boiling point and density data

An In-Depth Technical Guide to the Physicochemical Characterization of Isopropyl 4-methylbenzenesulfonate

Abstract

Isopropyl 4-methylbenzenesulfonate, commonly referred to as isopropyl tosylate (IPTS), is a pivotal sulfonate ester utilized extensively in organic synthesis as a potent alkylating agent and a key intermediate in the pharmaceutical industry.[1][2] The precise determination of its fundamental physicochemical properties, such as boiling point and density, is paramount for ensuring reproducibility in synthetic protocols, enabling accurate process scale-up, and modeling reaction kinetics. This guide provides a comprehensive overview of these critical parameters, grounded in authoritative data. It further outlines detailed, self-validating experimental protocols for their determination, designed for implementation in research and drug development laboratories. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Core Physicochemical Properties of Isopropyl 4-methylbenzenesulfonate

A consolidated summary of the essential physical and chemical data for Isopropyl 4-methylbenzenesulfonate (CAS Number: 2307-69-9) is presented below. These values serve as a benchmark for researchers and quality control professionals.

| Property | Value | Source(s) |

| Boiling Point | 107-109 °C at 0.4 Torr | [3] |

| Density | 1.142 g/mL at 25 °C | [3][4] |

| Molecular Formula | C₁₀H₁₄O₃S | [1][4][5][6] |

| Molecular Weight | 214.28 g/mol | [1][5][7] |

| Melting Point | 20 °C | [3][4] |

| Refractive Index | n20/D 1.503 | [3] |

| Physical Form | Colorless Oil or Liquid | [1][3] |

| CAS Number | 2307-69-9 | [1][2][3][4][5][6] |

The Rationale Behind Experimental Design: A Scientist's Perspective

The integrity of physicochemical data hinges on the purity of the analyte and the selection of an appropriate measurement technique. As a Senior Application Scientist, my emphasis is not just on the protocol but on the foundational logic that ensures the data is both accurate and meaningful.

The Imperative of Sample Purity

The presence of impurities, such as residual solvents (e.g., dichloromethane), unreacted starting materials (isopropanol), or by-products from synthesis, can significantly alter the observed boiling point and density of Isopropyl 4-methylbenzenesulfonate.[3][8] Therefore, the first and most critical step before any measurement is to ensure the sample is of high purity (≥95% is a common standard).[5] Purification via silica gel column chromatography is often employed post-synthesis to isolate the target ester, a necessary precursor to reliable characterization.[3]

Boiling Point Determination: Why Reduced Pressure is Essential

Isopropyl 4-methylbenzenesulfonate is a relatively high-molecular-weight organic ester. Such compounds often have atmospheric boiling points high enough to induce thermal decomposition, a process that would prevent the observation of a true boiling point and lead to sample degradation. The decision to measure the boiling point under reduced pressure (vacuum) is a deliberate choice to circumvent this issue. By lowering the external pressure, the temperature required to induce boiling is substantially decreased, preserving the chemical integrity of the molecule. The recorded value of 107-109 °C at 0.4 Torr is a testament to this necessary technique.[3]

Density Measurement: The Pursuit of Precision

Density is a fundamental property used to confirm a substance's identity and is critical for converting mass to volume in reaction setups. For a liquid like isopropyl tosylate, the use of a pycnometer, a flask with a precisely calibrated volume, is the gold standard. This method offers high precision and reproducibility, which is vital for developing robust and scalable chemical processes. The measurement is standardized at a specific temperature (25 °C) because density is temperature-dependent.[3]

Validated Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps to minimize error and ensure the trustworthiness of the results.

Protocol: Determination of Boiling Point via Vacuum Distillation

Principle: This method identifies the temperature at which the vapor pressure of the liquid equals the applied pressure of the system, as controlled by a vacuum pump and monitored by a manometer.

Apparatus:

-

Round-bottom flask (two-necked)

-

Claisen distillation head

-

Thermometer or thermocouple (with appropriate adapter)

-

Liebig condenser

-

Receiving flask

-

Vacuum pump

-

Manometer (digital or mercury)

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Inert gas source (Nitrogen or Argon)

Procedure:

-

Sample Preparation: Ensure the Isopropyl 4-methylbenzenesulfonate sample is pure and dry. Add 10-15 mL of the sample and a magnetic stir bar to the round-bottom flask.

-

Apparatus Assembly: Assemble the distillation apparatus securely using clamps. Ensure all glass joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

-

System Evacuation: Begin stirring the sample. Slowly and carefully open the system to the vacuum pump. Allow the pressure to stabilize at the desired level (e.g., ~0.4 Torr). A stable pressure reading on the manometer is crucial for an accurate boiling point measurement.

-

Heating: Gently heat the flask using the heating mantle.

-

Observation: Observe the sample for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.

-

Data Recording: Record the temperature at which there is a steady distillation rate (i.e., condensate dripping into the receiving flask at a consistent rate) while the pressure remains constant. This stable temperature is the boiling point at that specific pressure.

-

Shutdown: Once the measurement is complete, remove the heating mantle and allow the system to cool before slowly reintroducing inert gas to return the system to atmospheric pressure.

Protocol: Determination of Density using a Pycnometer

Principle: The density is calculated from the mass of the sample that completely fills a calibrated volume at a constant, known temperature.

Apparatus:

-

Pycnometer (e.g., 5 or 10 mL Gay-Lussac type)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic water bath set to 25.0 °C (±0.1 °C)

-

Acetone and deionized water for cleaning

-

Drying oven or stream of dry nitrogen

Procedure:

-

Calibration (Determination of Pycnometer Volume):

-

Clean the pycnometer and its stopper thoroughly with deionized water, then acetone, and dry completely.

-

Weigh the empty, dry pycnometer (m_empty).

-

Fill the pycnometer with deionized water that has been equilibrated to 25.0 °C. Insert the stopper, allowing excess water to exit through the capillary.

-

Submerge the filled pycnometer in the 25.0 °C water bath for 20 minutes to ensure thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m_water).

-

Calculate the pycnometer's volume (V) using the known density of water at 25.0 °C (~0.99704 g/mL): V = (m_water - m_empty) / 0.99704.

-

-

Sample Measurement:

-

Clean and dry the calibrated pycnometer.

-

Fill the pycnometer with Isopropyl 4-methylbenzenesulfonate.

-

Equilibrate the filled pycnometer in the 25.0 °C water bath for 20 minutes.

-

Remove, dry the exterior, and weigh the pycnometer filled with the sample (m_sample).

-

-

Calculation:

-

Calculate the mass of the sample: m = m_sample - m_empty.

-

Calculate the density (ρ) of the sample: ρ = m / V.

-

-

Validation: Repeat the measurement at least twice more. The results should be within ±0.001 g/mL to be considered reliable.

Workflow Visualization and Data Management

Visualizing the experimental workflows ensures clarity and procedural consistency.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

Conclusion

The established boiling point of Isopropyl 4-methylbenzenesulfonate is 107-109 °C at a reduced pressure of 0.4 Torr, and its density is 1.142 g/mL at 25 °C.[3][4] These values are not merely numbers but are the product of carefully considered and rigorously executed experimental procedures. For researchers and drug development professionals, adherence to such validated protocols is essential for generating reliable data that can be confidently applied to complex synthetic challenges and process development, ultimately ensuring the quality and consistency of the final product.

References

-

PrepChem.com. (n.d.). Synthesis of tosylate. Retrieved from [Link]

-

Synthonix. (n.d.). Isopropyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropyl tosylate. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]

- 2. Isopropyl 4-methylbenzenesulfonate|CAS 2307-69-9 [benchchem.com]

- 3. ISOPROPYL P-TOLUENESULFONATE | 2307-69-9 [chemicalbook.com]

- 4. 2307-69-9 Cas No. | Isopropyl 4-methylbenzenesulfonate | Matrix Scientific [matrixscientific.com]

- 5. Isopropyl p-toluenesulfonate | CAS 2307-69-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Synthonix, Inc > 2307-69-9 | Isopropyl 4-methylbenzenesulfonate [synthonix.com]

- 7. Isopropyl tosylate | C10H14O3S | CID 598985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PROPYL P-TOLUENESULFONATE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Control of Isopropyl Tosylate in Sorafenib Tosylate Synthesis

Part 1: Strategic Overview & Scientific Correction

The "Intermediate" Misconception

It is critical to clarify a fundamental chemical distinction immediately. Isopropyl Tosylate (IPTS) is not a synthetic intermediate in the production of Sorafenib Tosylate. It is a Potential Genotoxic Impurity (PGI) .[1]

Sorafenib Tosylate is the tosylate salt of the active moiety, Sorafenib.[2] The synthesis involves reacting Sorafenib Free Base with p-Toluenesulfonic Acid (PTSA). If Isopropyl Alcohol (IPA) is used as a solvent, co-solvent, or cleaning agent during this step, PTSA can react with IPA to form Isopropyl Tosylate (an alkyl sulfonate ester).

Regulatory Impact: Alkyl sulfonates, including IPTS, are direct-acting alkylating agents with known mutagenic potential. Under ICH M7 guidelines, they must be controlled to levels below the Threshold of Toxicological Concern (TTC).

-

Sorafenib Context: Due to the high daily dose of Sorafenib (800 mg/day), the allowable limit for IPTS is extremely low (~1.875 ppm).

Mechanistic Pathway

The formation of Sorafenib Tosylate is an acid-base neutralization (fast, ionic). The formation of IPTS is an acid-catalyzed esterification (slower, equilibrium-driven). Process control relies on favoring the neutralization while kinetically inhibiting the esterification.

Part 2: Synthesis Protocol (Mitigation Strategy)

Objective: Synthesize Sorafenib Tosylate (Polymorph III or I) while maintaining IPTS < 1 ppm. Strategy: This protocol utilizes a Controlled Addition method. While Ethanol is the preferred solvent for Polymorph III, this protocol addresses the scenario where IPA is required (e.g., for solubility or specific polymorph targeting) and how to mitigate risk.

Critical Process Parameters (CPPs)

| Parameter | Set Point | Scientific Rationale |

| Temperature | < 35°C | Esterification kinetics increase exponentially > 40°C. |

| Acid Stoichiometry | 1.00 - 1.02 eq | Excess PTSA drives the equilibrium toward ester formation (Le Chatelier's principle). |

| Water Content | 0.5 - 1.0% | Trace water hydrolyzes sulfonate esters, suppressing IPTS accumulation. |

| Hold Time | < 4 Hours | Minimizes time-dependent esterification. |

Step-by-Step Synthesis Protocol

Reagents:

-

Sorafenib Free Base (purity >99.0%)[2]

-

p-Toluenesulfonic Acid Monohydrate (PTSA·H₂O)

-

Solvent: Isopropanol (IPA) [High Risk] OR Ethanol/Acetone [Low Risk - Recommended]

Procedure:

-

Reactor Charge:

-

Charge Sorafenib Free Base (1.0 eq) into the reactor.

-

Add Solvent (10-15 volumes). Note: If using IPA, ensure reactor jacket is pre-cooled to 20°C.

-

-

Acid Dissolution (Separate Vessel):

-

Dissolve PTSA·H₂O (1.02 eq) in the selected solvent (3 volumes).

-

Crucial: Do not heat this solution above 30°C.

-

-

Controlled Salt Formation:

-

Slowly add the PTSA solution to the Sorafenib suspension over 60–90 minutes.

-

Monitor: Maintain internal temperature strictly < 30°C .

-

Observation: The slurry will thin as the salt forms, then thicken as the product crystallizes.

-

-

Aging (The Critical Control Point):

-

Stir the slurry for 2–3 hours at 20–25°C.

-

Stop Rule: Do not exceed 4 hours. Extended aging in alcoholic solvents increases PGI formation.

-

-

Filtration & Wash:

-

Filter the solids under vacuum or nitrogen pressure.

-

Wash: Displacement wash with Acetone (2 x 2 volumes).

-

Why Acetone? Acetone removes residual IPA and unreacted PTSA without risking further sulfonate ester formation during drying.

-

-

Drying:

-

Dry under vacuum at 45–50°C.

-

Validation: Ensure Loss on Drying (LOD) < 0.5%.

-

Part 3: Analytical Protocol (Detection)

Since IPTS limits are in the low ppm range, standard HPLC-UV is insufficient. GC-MS with Selected Ion Monitoring (SIM) is the industry gold standard for specificity and sensitivity.

Method Parameters[5][6][7][8][9][10][11]

| Parameter | Specification |

| Instrument | GC-MS (e.g., Agilent 7890/5977) |

| Column | DB-624 or Rxi-624Sil MS (30m x 0.25mm, 1.4µm) |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |

| Inlet | Splitless, 220°C |

| Oven Program | 60°C (1 min) → 20°C/min → 240°C (5 min) |

| Detection | EI Source, SIM Mode |

| Target Ions (m/z) | 214 (Parent), 172 , 155 , 91 (Tropylium ion - characteristic) |

Sample Preparation (Derivatization-Free)

-

Diluent: Methylene Chloride (DCM) or Methyl tert-butyl ether (MTBE). Do not use alcohols.

-

Extraction: Weigh 100 mg Sorafenib Tosylate into a centrifuge tube. Add 2.0 mL Diluent.

-

Sonication: Sonicate for 10 mins. (Sorafenib Tosylate is insoluble; IPTS extracts into the organic layer).

-

Centrifugation: Centrifuge at 4000 rpm for 5 mins.

-

Injection: Inject the clear supernatant directly.

System Suitability Criteria

-

Limit of Quantitation (LOQ): Must be ≤ 0.5 ppm.

-

Recovery: Spiked recovery at limit level must be 80–120%.

-

Specificity: No interference at the retention time of IPTS (approx 10-12 min depending on ramp).

Part 4: Regulatory Logic & Workflow

The following diagram illustrates the decision logic for handling solvent selection and impurity testing in compliance with ICH M7.

Calculation of Limits

-

Maximum Daily Dose: 800 mg (400 mg BID).

-

Concentration Limit (ppm):

-

Action Limit: Typically set at 50% of the regulatory limit (~0.9 ppm) to ensure process capability.

References

-

European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[3] (CPMP/SWP/5199/02). Available at: [Link]

-

International Council for Harmonisation (ICH). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] Available at: [Link]

- Teasdale, A., et al. "Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals." Organic Process Research & Development, 2010. (Discusses kinetics of PTSA + Alcohol reactions).

-

Snodin, D. "Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts." Journal of Pharmaceutical Sciences, 2024.[6] (Provides counter-evidence for specific conditions, reinforcing the need for specific testing over assumption). Available at: [Link]

-

Bayer HealthCare. "Sorafenib Tosylate (Nexavar) Prescribing Information." (Source for dosage data used in TTC calculation). Available at: [Link]

Sources

- 1. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2014118807A1 - A novel process for the preparation of sorafenib tosylate form iii - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. asianjpr.com [asianjpr.com]

- 6. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Synthesis of N-Isopropylamines

Introduction: Navigating the Synthesis of N-Isopropylamines

The N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal for the construction of countless pharmaceuticals, agrochemicals, and functional materials. A common strategy involves the reaction of an amine nucleophile with an alkyl electrophile. While alkyl halides are frequently used, alkyl tosylates offer distinct advantages, including their high reactivity and often crystalline nature. The tosylate group is an exceptional leaving group because its negative charge is highly stabilized through resonance, making it readily displaced in nucleophilic substitution reactions.[1][2][3][4]

This guide focuses on the reaction between isopropyl tosylate and various amines. Isopropyl tosylate serves as a secondary electrophile, which introduces a critical challenge: a competition between the desired bimolecular nucleophilic substitution (Sₙ2) and a competing bimolecular elimination (E2) side reaction. Understanding and controlling the factors that govern this competition is paramount for achieving high yields of the target N-isopropylamine. This document provides a deep dive into the mechanistic principles, a guide to optimizing reaction conditions, and a detailed experimental protocol for researchers and drug development professionals.

Mechanistic Framework: The Sₙ2 versus E2 Dichotomy

The reaction of an amine with isopropyl tosylate can proceed via two competing bimolecular pathways. The outcome is dictated by whether the amine acts as a nucleophile (Sₙ2) or a Brønsted-Lowry base (E2).

The Desired Sₙ2 Pathway: N-Alkylation

In the Sₙ2 pathway, the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon atom bearing the tosylate group.[5] This attack occurs from the backside, proceeding through a crowded, five-coordinate transition state.[5][6] This mechanism results in the formation of a new carbon-nitrogen bond and the displacement of the tosylate leaving group. For chiral substrates, this leads to an inversion of stereochemistry; however, isopropyl tosylate is achiral.

A significant challenge in amine alkylation is the potential for over-alkylation.[7][8] The secondary amine product formed from a primary amine is often more nucleophilic than the starting material and can react with another molecule of isopropyl tosylate to form a tertiary amine, which can further react to form a quaternary ammonium salt.[9][10][11]

The Competing E2 Pathway: Propene Formation

Because isopropyl tosylate is a secondary substrate, steric hindrance around the electrophilic carbon is significant, which can slow the rate of Sₙ2 attack.[12][13][14] This allows the competing E2 elimination pathway to become prominent, especially under certain conditions. In this pathway, the amine acts as a base, abstracting a proton from a β-carbon (a carbon adjacent to the one bearing the tosylate). This occurs in a concerted fashion, where the C-H bond breaks, a C=C double bond forms, and the C-OTs bond cleaves simultaneously. The major byproducts of this pathway are propene and an ammonium tosylate salt. For secondary substrates reacting with species that are both strong nucleophiles and strong bases, E2 elimination is often a major competing pathway.[15][16]

Caption: Competing Sₙ2 and E2 reaction pathways.

Optimizing Reaction Conditions: A Strategic Guide

Successfully synthesizing N-isopropylamines requires careful manipulation of reaction parameters to favor the Sₙ2 pathway over E2 elimination.

Amine Structure: The Nucleophile vs. Base Balance

The structure of the amine is a critical determinant of the reaction outcome.

-

Primary Amines (RNH₂): Generally good nucleophiles. They are susceptible to over-alkylation. Using a large excess of the primary amine can mitigate this by ensuring the electrophile is more likely to encounter a starting amine than the product amine.[10]

-

Secondary Amines (R₂NH): Often more nucleophilic than primary amines but are also more sterically hindered. The reaction tends to stop at the tertiary amine stage.[9]

-

Bulky Amines: Amines with significant steric bulk around the nitrogen atom (e.g., diisopropylethylamine) are poor nucleophiles but strong bases. They will strongly favor the E2 pathway.[17]

Solvent Selection: The Key to Nucleophile Reactivity

The choice of solvent is arguably one of the most effective tools for controlling the Sₙ2/E2 ratio.

-

Polar Aprotic Solvents (Recommended for Sₙ2): Solvents like acetonitrile (MeCN) , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions.[18] They can dissolve the ionic reactants but do not form strong hydrogen bonds with the amine nucleophile. This leaves the amine's lone pair "naked" and highly reactive, increasing the rate of nucleophilic attack.[19]

-

Polar Protic Solvents (Avoid for Sₙ2): Solvents like water, methanol, or ethanol should generally be avoided. They form a "solvent cage" around the amine through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity, thereby slowing the Sₙ2 reaction and allowing the E2 pathway to become more competitive.[20]

Temperature Control: The Thermodynamic Lever

Temperature has a profound impact on the product distribution.

-

Lower Temperatures (Room Temperature to ~60 °C): Favor substitution reactions. The activation energy for Sₙ2 is typically lower than for E2.

-

Higher Temperatures (>80 °C): Strongly favor elimination reactions.[21][22] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more thermodynamically favorable.[23][24] Therefore, maintaining the lowest practical temperature is crucial for maximizing the yield of the Sₙ2 product.

Data Summary: Predicting Reaction Outcomes

The following table summarizes the expected outcomes based on the variation of key reaction parameters.

| Parameter | Condition | Primary Amine (e.g., Aniline) | Secondary Amine (e.g., Morpholine) | Bulky Amine (e.g., DIPA) | Causality |

| Temperature | Low (25-50 °C) | Sₙ2 Major | Sₙ2 Major | E2 Major | Lower activation energy of Sₙ2 is favored. |

| High (80-110 °C) | E2 Increases Significantly | E2 Increases Significantly | E2 Exclusive | Elimination is entropically favored at high temperatures.[21] | |

| Solvent | Polar Aprotic (DMF, MeCN) | Sₙ2 Favored | Sₙ2 Favored | E2 Favored | "Naked" nucleophile is more reactive, accelerating Sₙ2.[19] |

| Polar Protic (Ethanol) | Sₙ2 Rate Decreases | Sₙ2 Rate Decreases | E2 Favored | Solvent caging reduces nucleophilicity.[20] | |

| Stoichiometry | 1.1 eq. Amine | Sₙ2, Risk of Polyalkylation | Sₙ2 Product | E2 Product | Insufficient amine to act as both nucleophile and base. |

| >3 eq. Amine | Sₙ2, Minimized Polyalkylation | Sₙ2 Product | E2 Product | Excess amine acts as a base and minimizes side reactions.[10] |

Detailed Experimental Protocol: N-alkylation of Morpholine

This protocol describes a general procedure for the reaction of isopropyl tosylate with morpholine, a representative secondary amine.

Safety Precaution: Isopropyl tosylate is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials:

-

Isopropyl tosylate (1.0 eq.)

-

Morpholine (3.0 eq.)

-

Acetonitrile (MeCN), anhydrous (to make a 0.2 M solution based on tosylate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add isopropyl tosylate (1.0 eq.).

-

Reagent Addition: Add anhydrous acetonitrile to dissolve the tosylate. Add morpholine (3.0 eq.) to the stirred solution at room temperature. The excess morpholine serves as both the nucleophile and the base to neutralize the p-toluenesulfonic acid byproduct.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the isopropyl tosylate spot indicates reaction completion.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. c. Dilute the residue with dichloromethane (or ethyl acetate) and a saturated aqueous solution of NaHCO₃. d. Transfer the mixture to a separatory funnel, shake well, and separate the layers. e. Extract the aqueous layer two more times with the organic solvent. f. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-isopropylmorpholine.

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 13. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 14. The Substrate: Steric Effects in the SN2 Reaction [almerja.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. quora.com [quora.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. youtube.com [youtube.com]

- 23. Which reaction, E2 or Sₙ2, would you expect to be more favorable ... | Study Prep in Pearson+ [pearson.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Isopropyl Tosylate (IPTS) in HPLC

Introduction: The "Hydrolysis Trap" in GTI Analysis

As researchers quantifying Genotoxic Impurities (GTIs), you face a paradox with Isopropyl Tosylate (IPTS). Regulatory bodies (ICH M7) demand trace-level detection (ppm/ppb), yet the analyte itself is chemically programmed to self-destruct in the very aqueous conditions required for Reverse Phase HPLC (RP-HPLC).

IPTS is a sulfonate ester.[1][2] In water, it undergoes hydrolysis to form p-Toluenesulfonic Acid (PTSA) and Isopropanol (IPA) .[3] This reaction leads to:

-

False Negatives: Underestimation of the toxic impurity.

-

Peak Distortion: "Fronting" or plateaus caused by on-column degradation.

-

Ghost Peaks: Appearance of PTSA at the solvent front.

This guide provides a validated workflow to stabilize IPTS, focusing on kinetic inhibition (temperature/time) and thermodynamic mitigation (solvent choice/pH).

Module 1: The Mechanism & The Methanol Trap

Before optimizing the method, you must understand the enemy. Two reactions threaten your data: Hydrolysis (Water) and Transesterification (Methanol).[3]

Critical Warning: The Methanol Prohibition

NEVER use Methanol (MeOH) as a diluent or mobile phase modifier for Isopropyl Tosylate.

-

Reason: Sulfonate esters undergo transesterification in alcohols. In MeOH, IPTS converts to Methyl Tosylate (MeTS).[3]

-

Result: You will lose your IPTS peak and artificially generate Methyl Tosylate (another GTI), leading to a confusing investigation into the source of a "new" impurity.

Visualizing the Degradation Pathways

Figure 1: Degradation pathways of Isopropyl Tosylate.[3] Note the critical risk of transesterification in Methanol.

Module 2: Method Development Strategy

To analyze IPTS in an aqueous environment, we must manipulate the LC conditions to slow the reaction kinetics significantly.

Mobile Phase Selection

| Parameter | Recommendation | Scientific Rationale |

| Organic Modifier | Acetonitrile (ACN) | Aprotic solvent.[4][5] Prevents transesterification. Lower viscosity allows higher flow rates (reduced residence time). |

| Aqueous Phase | Water or 5mM Ammonium Formate | Keep buffer concentration low to minimize ionic strength effects that might catalyze hydrolysis. |

| pH Control | Neutral to Slightly Acidic (pH 3.5 - 6.0) | Base-catalyzed hydrolysis ( |

| Gradient | High Organic Start | Start at >50% ACN if retention allows. High organic % reduces water activity ( |

The "Cold-Flow" Protocol

Temperature is the single most effective variable for stabilizing IPTS.

-

Autosampler Temperature: Set to 4°C - 6°C .

-

Why: Degradation rates roughly double for every 10°C increase. Keeping samples cold inhibits reaction in the vial.

-

-

Column Temperature: Set to 20°C - 25°C (Ambient).

-

Why: Do not heat the column. While heat improves peak shape for some compounds, for IPTS, it accelerates on-column hydrolysis.

-

Module 3: Step-by-Step Experimental Protocol

Workflow: The Stabilized LC Setup

Step 1: Diluent Preparation

-

Prepare 100% Acetonitrile (HPLC Grade) .

-

Strict Rule: Do not use water or buffer in the sample diluent. The sample should only encounter water the moment it is injected into the mobile phase stream.

Step 2: System Priming

-

Flush the system with Acetonitrile to remove any traces of Methanol from previous users.

-

Install a C18 or C8 column (e.g., 150mm x 4.6mm, 3.5µm).[3] C8 is often preferred to elute IPTS faster, reducing its exposure to water.

Step 3: Mobile Phase Setup

-

Line A: 10mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid in Water.

-

Line B: 100% Acetonitrile.[7]

-

Flow Rate: 1.0 - 1.2 mL/min (Higher flow = less time on column).

Step 4: Injection Sequence

-

Inject a standard immediately after preparation.

-

Bracketing Standard Check: Inject the standard at the beginning and end of the sequence. Calculate the % degradation. If >2% loss occurs over the run time, further reduce autosampler temperature or shorten run length.

Module 4: Troubleshooting & FAQs

Decision Tree: Diagnosing IPTS Issues

Figure 2: Troubleshooting logic for common IPTS instability scenarios.

Frequently Asked Questions

Q1: Can I use Normal Phase (NP) chromatography to avoid water entirely?

-

A: Yes, technically. However, most pharmaceutical QC labs are equipped for Reverse Phase (RP). NP also struggles with the solubility of polar API matrices. The "High-Organic RP" approach described above is usually the best compromise for trace analysis in APIs.

Q2: My IPTS peak splits or tails heavily. Why?

-

A: This is often "on-column hydrolysis." As the IPTS band moves through the column, it degrades. The degradation product (PTSA) moves at a different speed, creating a "saddle" or distorted tail.

-

Fix: Increase the % Organic in your isocratic hold or gradient. Elute the compound faster.

-

Q3: Why do I see a peak at the void volume (t0)?

-

A: That is likely p-Toluenesulfonic Acid (PTSA). It is very polar and elutes unretained in RP. Its presence confirms that your IPTS is hydrolyzing either in the vial or on the column.

Q4: Can I use DMSO as a diluent?

-

A: Yes, DMSO is aprotic and safe for IPTS.[3] However, DMSO has high viscosity and a UV cutoff that might interfere if you are detecting at low wavelengths (<220nm). Acetonitrile is generally superior for UV detection.

References

-

Tay, B. Y. P., et al. (2018).[3][2] An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. OAText. Link

-

Yadav, P., et al. (2014).[3] Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method. Open Access Journal of Science and Technology. Link

-

Chrom Tech. (2025).[4] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech Technical Notes. Link

-

Guo, T., et al. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate... by LC-APCI-MS/MS. Journal of Analytical Methods in Chemistry. Link

Sources

- 1. oatext.com [oatext.com]

- 2. oatext.com [oatext.com]

- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]

- 4. chromtech.com [chromtech.com]

- 5. biotage.com [biotage.com]

- 6. How do I wash columns?ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

Validation & Comparative

Determination of LOD and LOQ for Isopropyl 4-Methylbenzenesulfonate: A Comparative Methodological Guide

Executive Summary & Strategic Context

Isopropyl 4-methylbenzenesulfonate , commonly known as Isopropyl Tosylate (IPTS) , is a potentially genotoxic impurity (PGI) formed during the synthesis of drug substances or excipients when Isopropyl Alcohol (IPA) and p-Toluenesulfonic Acid (PTSA) coexist.

Regulatory bodies (EMA, FDA, ICH M7) enforce a strict Threshold of Toxicological Concern (TTC) for mutagenic impurities, typically capped at 1.5 µ g/day for long-term treatment. This necessitates analytical methods with high sensitivity—often requiring Limits of Quantitation (LOQ) in the low ppm or ppb range, depending on the maximum daily dose of the drug.

This guide compares three primary analytical approaches—HPLC-UV/DAD , GC-MS , and LC-MS/MS —and provides a rigorous, field-validated protocol for the most balanced technique (GC-MS) to determine LOD and LOQ.

Comparative Analysis of Analytical Architectures

The choice of method depends on the required sensitivity (LOD) and the matrix complexity.

| Feature | Method A: HPLC-UV/DAD | Method B: GC-MS (SIM Mode) | Method C: LC-MS/MS (APCI/ESI) |

| Primary Utility | Routine QC of raw materials (e.g., Isopropyl esters) | Trace analysis in APIs; Volatile/Semi-volatile matrices | Ultra-trace analysis; Complex/Non-volatile matrices |

| LOD Range | ~0.5 – 1.0 ppm (µg/g) | 0.01 – 0.05 ppm | < 0.01 ppm |

| LOQ Range | ~1.5 – 3.0 ppm (µg/g) | 0.05 – 0.10 ppm | < 0.02 ppm |

| Selectivity | Moderate (Risk of matrix co-elution) | High (Mass spectral filtering) | Very High (MRM transitions) |

| Cost/Complexity | Low / Low | Moderate / Moderate | High / High |

| Recommendation | Use only if limit > 5 ppm | Gold Standard for IPTS | Use if GC is unsuitable |

Expert Insight: Why GC-MS?

While LC-MS/MS offers the highest sensitivity, GC-MS is often preferred for alkyl sulfonates like IPTS because they are relatively volatile and thermally stable enough for gas chromatography. GC-MS in Selected Ion Monitoring (SIM) mode provides the necessary sensitivity (sub-ppm) without the high operational cost of LC-MS/MS. HPLC-UV is generally insufficient for meeting ICH M7 limits in high-dose drugs but is acceptable for raw material screening.

Mechanism of Formation

Understanding the formation pathway is critical for process control. IPTS forms via esterification under acidic conditions.

Figure 1: Reaction pathway for the formation of Isopropyl Tosylate during API synthesis.

Deep Dive Protocol: GC-MS Determination (SIM Mode)[1]

This protocol is designed to achieve an LOQ of 0.05 ppm relative to the drug substance.

Reagents & Standards

-

Reference Standard: Isopropyl p-toluenesulfonate (purity > 98%).

-

Diluent: Methylene Chloride (DCM) or Acetone (depending on API solubility). Note: Avoid alcohols (MeOH, EtOH) to prevent transesterification artifacts.

-

Internal Standard (Optional): Isopropyl-d7 tosylate (recommended for high precision).

Instrument Parameters (Agilent 7890/5977 or equivalent)

| Parameter | Setting | Rationale |

| Inlet | Splitless, 250°C | Maximizes sample transfer for trace detection. |

| Column | DB-5ms or HP-5MS (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for sulfonates. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard efficiency. |

| Oven Program | 60°C (1 min) → 10°C/min → 200°C → 20°C/min → 280°C (3 min) | Slow ramp separates IPTS from heavy API matrix. |

| Transfer Line | 280°C | Prevents condensation before MS. |

| MS Mode | SIM (Selected Ion Monitoring) | Drastically improves S/N ratio vs. Scan mode. |

| SIM Ions | Target: 155 m/z; Qualifiers: 91 , 214 m/z | 155 (Tosyl cation) is the base peak; 214 is molecular ion. |

Experimental Workflow for LOD/LOQ

Step 1: Standard Preparation

-

Stock Solution: Dissolve 10 mg IPTS in 100 mL Diluent (100 µg/mL).

-

Intermediate Stock: Dilute to 1 µg/mL.

-

Linearity Series: Prepare 6 levels: 0.02, 0.05, 0.10, 0.50, 1.0, and 2.0 µg/mL.

Step 2: Prediction (Signal-to-Noise Approach)

Inject the lowest concentration standard (e.g., 0.02 µg/mL).

-

Measure the height of the analyte peak (

). -

Measure the peak-to-peak noise (

) of the baseline in a region free of peaks. -

Calculate S/N ratio:

. -

Target: LOD

S/N 3:1; LOQ

Step 3: Validation (ICH Q2(R1) Method)

Once the approximate LOQ is found (e.g., 0.05 ppm), perform the statistical determination.

-

Replicate Analysis: Prepare 6 independent samples spiked at the target LOQ level.

-

Inject: Analyze each sample.

-

Calculate:

Acceptance Criteria:

-

LOD: S/N

3. -

LOQ: S/N

10 AND % RSD

Data Analysis & Calculation

For a rigorous determination, use the Calibration Curve Slope Method (ICH Q2).

- (Sigma): The standard deviation of the y-intercepts of regression lines OR the standard deviation of the response at low concentrations.

Calculation Example (Hypothetical Data)

-

Slope (S): 1500 area units / ppm

-

Std Dev of Background/Low Standard (

): 50 area units

Method Validation Workflow

Use this decision tree to ensure your method meets regulatory standards.

Figure 2: Step-by-step validation workflow for determining LOD/LOQ.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| High Baseline Noise | Column bleed or dirty inlet liner. | Use "MS" grade columns (e.g., DB-5ms); Change liner; Bake out column. |

| Poor Peak Shape (Tailing) | Interaction with active sites. | Use deactivated liners; Ensure transfer line temp is sufficient (>280°C). |

| Ghost Peaks | Carryover from previous high-conc injections. | Add a solvent blank wash between samples; Increase final hold time. |

| Low Sensitivity | Incorrect SIM ions or split ratio too high. | Verify m/z 155 and 91; Switch to Splitless mode; Increase injection volume (1 µL |

References

-

Tay, B. Y. P., et al. (2018).[6] "An improved method using HPLC with diode array detection was developed for detecting isopropyl p-toluenesulfonate (IPTS) in palm based-isopropyl esters."[1][3][6] OAText. Link

-

International Conference on Harmonisation (ICH). (2005).[3] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

-

European Medicines Agency (EMA). (2014). "Assessment report on the limit of genotoxic impurities." EMA Guidelines. Link

-

Kakde, R., et al. (2025). "Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS." International Journal of Cosmetic Science. Link

-

Separation Science. (2023). "Chromatographic Measurements: Determining LOD and LOQ Based on the Calibration Curve." Link

Sources

- 1. oatext.com [oatext.com]

- 2. sepscience.com [sepscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. oatext.com [oatext.com]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isopropyl 4-methylbenzenesulfonate

Welcome to a comprehensive guide designed for the precise and safe handling of Isopropyl 4-methylbenzenesulfonate (CAS 2307-69-9). As a reactive alkylating agent used in complex organic synthesis, its handling demands more than just a checklist of safety equipment; it requires a deep, causal understanding of why each piece of Personal Protective Equipment (PPE) is selected and how it functions as part of a self-validating safety system.[1] This guide is structured to provide you, our trusted research colleagues, with the procedural and logistical intelligence needed to operate with confidence and safety.

Part 1: Understanding the Hazard Profile

Isopropyl 4-methylbenzenesulfonate is classified as a hazardous chemical, and it is imperative to understand its specific risks to appreciate the necessity of the protective measures outlined.[2][3] The primary hazards, as identified by the Globally Harmonized System (GHS) and OSHA, are:

-

Skin Irritation (H315): Causes skin irritation upon contact.[4][5]

-

Serious Eye Irritation (H319): Poses a significant risk of serious irritation to the eyes.[4][5]

-

Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[4][5]

The signal word associated with this compound is "Warning".[2] These hazards dictate a stringent, non-negotiable requirement for a multi-layered PPE strategy to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Part 2: The Core PPE Ensemble: Selection and Rationale

Your PPE is your primary line of defense. The selection of each component is a critical decision based on the chemical's properties and the nature of the procedure being performed. Always ensure that safety showers and eyewash stations are located near your workstation.[3][6]

Eye and Face Protection: The First Barrier

The Directive: Wear chemical safety goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166.[3][7] For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), augment goggle use with a full-face shield.

The Rationale (Causality): Isopropyl 4-methylbenzenesulfonate is classified as a serious eye irritant.[5] Standard laboratory safety glasses do not provide a complete seal around the eyes and are insufficient to protect against splashes or fine mists. Chemical goggles form a protective seal, preventing liquids and vapors from making contact with the sensitive mucous membranes of the eyes.[7] A face shield adds a critical secondary layer of protection for the entire face.

Skin and Body Protection: An Impermeable Defense

The Directive: A multi-component approach is essential for skin protection.

-

Gloves: Wear chemically resistant gloves. Based on safety data sheet recommendations for similar compounds and general chemical resistance principles, Butyl rubber or Viton® gloves are recommended for extended contact.[6][8] For incidental contact or handling small quantities, double-gloving with high-quality Nitrile gloves (minimum 8 mil thickness) is a viable alternative.[8][9] Always inspect gloves for tears or punctures before use.[7]

-

Lab Coat/Apron: Wear a professional lab coat, fully buttoned, with tight-fitting cuffs. For tasks involving significant quantities or a high risk of splashing, supplement this with a chemically resistant apron.

-

Protective Clothing: Wear long pants and closed-toe shoes. Do not allow any skin to be exposed between your shoe and your pant leg.

The Rationale (Causality): This compound is a known skin irritant.[2] The principle of chemical resistance is based on preventing the permeation of the chemical through the glove material to the skin. Butyl rubber offers excellent resistance to esters and other challenging chemicals.[8] Nitrile provides good general-purpose protection but may have a shorter breakthrough time, hence the recommendation for double-gloving and immediate replacement upon splash contact.[10] A lab coat and proper attire prevent accidental contact with other parts of the body. Contaminated clothing must be removed immediately and laundered before reuse.[6]

Respiratory Protection: A Controlled Airspace

The Directive: All work with Isopropyl 4-methylbenzenesulfonate should be performed in a certified chemical fume hood to minimize vapor inhalation. Under these conditions, respiratory protection is typically not required.[2][6] However, in situations where engineering controls are insufficient or during a large spill or emergency, respiratory protection is mandatory.

-

For Insufficient Ventilation: Use a full-face respirator equipped with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[7]

-

For Emergency Situations: If the respirator is the sole means of protection, a full-face supplied-air respirator is necessary.[7]

The Rationale (Causality): The compound may cause respiratory irritation.[1] Engineering controls like a fume hood are the most effective way to prevent exposure. Respirators are a critical backup. The ABEK-type cartridges are selected for their ability to filter organic vapors (A), inorganic vapors (B), sulfur dioxide and acid gases (E), and ammonia (K), providing broad protection against potential breakdown products or reaction mixtures.

PPE Summary Table